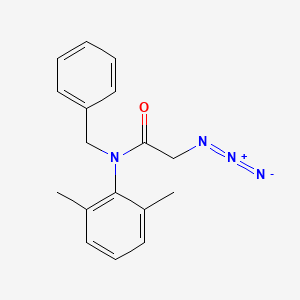
Silane, ethenylidenebis[dimethyl-2-propenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, ethenylidenebis[dimethyl-2-propenyl- is a silicon-based organic compound with the molecular formula C8H16Si. . This compound is characterized by the presence of silicon bonded to two allyl groups and two methyl groups, making it a versatile intermediate in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Silane, ethenylidenebis[dimethyl-2-propenyl- can be synthesized through the reaction of silicon powder with chloromethane gas to produce dimethyldichlorosilane, which is then hydrolyzed to obtain the desired compound . The reaction conditions typically involve:
Temperature: Moderate temperatures are maintained to ensure the reaction proceeds efficiently.
Catalysts: Catalysts such as platinum or palladium may be used to facilitate the reaction.
Solvents: Common solvents include toluene or xylene to dissolve the reactants and products.
Industrial Production Methods
In industrial settings, the production of silane, ethenylidenebis[dimethyl-2-propenyl- involves large-scale reactors where silicon powder and chloromethane gas are reacted under controlled conditions. The resulting dimethyldichlorosilane is then hydrolyzed in the presence of water to yield the final product. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters.
化学反応の分析
Types of Reactions
Silane, ethenylidenebis[dimethyl-2-propenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The allyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution Reagents: Halogens or alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Silane, ethenylidenebis[dimethyl-2-propenyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organosilicon compounds.
Biology: The compound is utilized in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is explored for its potential in drug delivery systems and as a component in medical devices.
Industry: The compound is employed in the production of silicone-based materials, coatings, and adhesives.
作用機序
The mechanism of action of silane, ethenylidenebis[dimethyl-2-propenyl- involves its ability to form strong covalent bonds with both organic and inorganic substrates. The silicon atom in the compound can interact with various molecular targets, facilitating the formation of stable complexes. This property is particularly useful in applications requiring durable and resilient materials .
類似化合物との比較
Similar Compounds
Dimethylsilanediol: Another silicon-based compound with similar properties but different functional groups.
Trimethylsilanol: A compound with three methyl groups attached to silicon, offering different reactivity.
Tetramethylsilane: A fully methylated silane with distinct chemical behavior.
Uniqueness
Silane, ethenylidenebis[dimethyl-2-propenyl- is unique due to its combination of allyl and methyl groups, providing a balance of reactivity and stability. This makes it particularly valuable in applications requiring both flexibility and robustness .
特性
CAS番号 |
824985-55-9 |
|---|---|
分子式 |
C12H24Si2 |
分子量 |
224.49 g/mol |
IUPAC名 |
1-[dimethyl(prop-2-enyl)silyl]ethenyl-dimethyl-prop-2-enylsilane |
InChI |
InChI=1S/C12H24Si2/c1-8-10-13(4,5)12(3)14(6,7)11-9-2/h8-9H,1-3,10-11H2,4-7H3 |
InChIキー |
IJAVSAPRBZWFPG-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(CC=C)C(=C)[Si](C)(C)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-(Benzylamino)ethylidene]oxolan-2-one](/img/structure/B14220633.png)
![5-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole](/img/structure/B14220653.png)
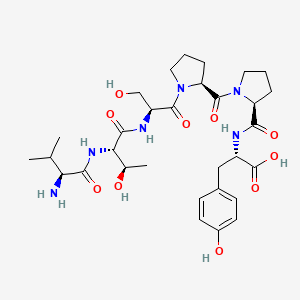
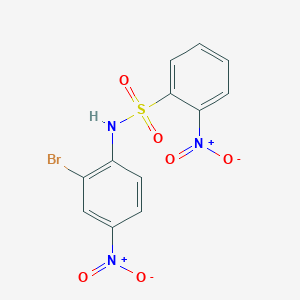
![[(3S)-1-(2-fluoroethyl)piperidin-3-yl]methyl butanoate](/img/structure/B14220679.png)
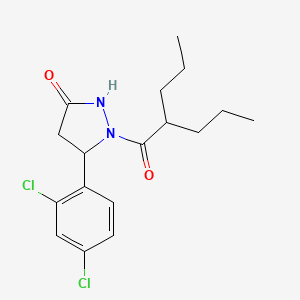
![Benzenemethanamine, N-[2-(phenylseleno)butyl]-](/img/structure/B14220685.png)
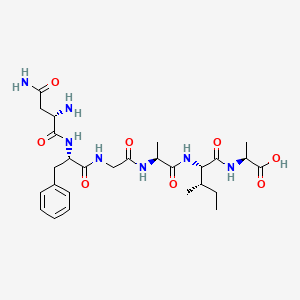
![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valyl-L-asparagine](/img/structure/B14220698.png)
![4-[(8-Hydroxyoct-6-EN-1-YL)oxy]benzoic acid](/img/structure/B14220704.png)
![N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-2-yl)methyl]thiourea](/img/structure/B14220716.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-methoxybutanamide](/img/structure/B14220720.png)
![2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]pyridine](/img/structure/B14220721.png)
